molecular formula C10H8N2O B099647 2-Cyano-3-phenylprop-2-enamide CAS No. 15795-18-3

2-Cyano-3-phenylprop-2-enamide

Cat. No.: B099647
CAS No.: 15795-18-3
M. Wt: 172.18 g/mol
InChI Key: SKGACPGKMWWAIG-UHFFFAOYSA-N
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Description

2-Cyano-3-phenylprop-2-enamide is an organic compound with the molecular formula C10H8N2O. It is characterized by the presence of a cyano group (–CN) and a phenyl group (–C6H5) attached to a prop-2-enamide backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

2-Cyano-3-phenylprop-2-enamide has several applications in scientific research:

Safety and Hazards

The safety information for 2-Cyano-3-phenylprop-2-enamide indicates that it may be harmful if swallowed, may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Cyano-3-phenylprop-2-enamide are not well-studied. These properties play a crucial role in determining the bioavailability of the compound. More research is needed to understand the pharmacokinetics of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyano-3-phenylprop-2-enamide can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of cyanoacetamide with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Knoevenagel condensation remains a viable method for large-scale synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for maximum yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Bases: Piperidine, pyridine

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Ethanol, methanol, dichloromethane

Major Products:

    Cyclodimerization Products: Complex cyclic compounds

    Reduction Products: Amines

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a cyano group and a phenyl group on a prop-2-enamide backbone. This structural arrangement imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

2-cyano-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGACPGKMWWAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709-79-5
Record name 2-Cyano-3-phenylacrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What unique reactivity does 2-cyano-3-phenylprop-2-enamide exhibit, and what implications does this have for chemical synthesis?

A1: The paper "Novel cyclodimerisation reactions of this compound" [] focuses specifically on the unique ability of this compound to undergo cyclodimerization reactions. This means that two molecules of this compound can react with each other to form a cyclic dimer. While the abstract doesn't delve into specific reaction conditions or products, this characteristic highlights the compound's potential as a building block for creating more complex cyclic structures. This is particularly relevant in organic synthesis, where generating diverse cyclic compounds is crucial for developing new pharmaceuticals, materials, and other valuable molecules.

Q2: How is this compound utilized in the synthesis of other compounds?

A2: The research paper "N-hetaryl-2-cyanoacetamides in the synthesis of substituted (E)-N-hetaryl-2-cyanoacrylamides, (E)-N-alkyl-N-hetaryl-2-cyanoacrylamides, and 6-amino-2-oxo-4-phenyl-1-(pyridin-2-yl)-1,2-dihydropyridine-3,5-dicarbonitriles" [] showcases the use of this compound as a precursor in multi-step synthesis. Specifically, it's employed to create a variety of substituted (E)-N-hetaryl-2-cyanoacrylamides and related compounds. This highlights the versatility of this compound as a synthetic intermediate for accessing a diverse range of chemical structures with potentially valuable properties.

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